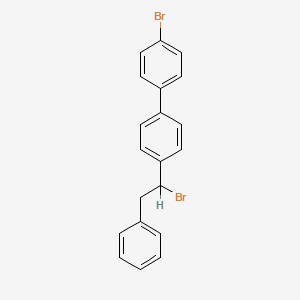

4-Bromo-4'-(1-bromo-2-phenylethyl)-1,1'-biphenyl

Descripción

Propiedades

Número CAS |

60313-31-7 |

|---|---|

Fórmula molecular |

C20H16Br2 |

Peso molecular |

416.1 g/mol |

Nombre IUPAC |

1-bromo-4-[4-(1-bromo-2-phenylethyl)phenyl]benzene |

InChI |

InChI=1S/C20H16Br2/c21-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(22)14-15-4-2-1-3-5-15/h1-13,20H,14H2 |

Clave InChI |

SGBOLLXQHLREDZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Alkyl-Substituted Derivatives

4-Bromo-4'-tert-butyl-1,1'-biphenyl (CAS: ST03345)

- Structure : A tert-butyl group replaces the phenylethyl chain.

- Properties :

- Applications : Used as a precursor for liquid crystals and charge transport materials due to its bulky tert-butyl group, which enhances thermal stability .

4-Bromo-4'-ethyl-1,1'-biphenyl (CAS: 58743-79-6)

- Structure : Ethyl group at the para position.

- Properties :

- Synthesis : Cross-coupling reactions yield 70%–97% purity, depending on substituents .

Comparison :

- The tert-butyl derivative exhibits higher melting points than ethyl analogs due to increased steric hindrance and crystal packing efficiency.

- Ethyl and longer alkyl chains (e.g., n-hexyl in ST02218 ) improve solubility in nonpolar solvents, whereas the tert-butyl group enhances thermal stability.

Halogen-Substituted Derivatives

4-Bromo-4'-fluoro-1,1'-biphenyl (CAS: 398-21-0)

- Structure : Fluorine at the para position.

- Properties :

- Applications : Analyzed via reverse-phase HPLC, suggesting utility in pharmaceutical separations .

4-Bromo-4'-iodo-1,1'-biphenyl (CAS: 105946-82-5)

- Structure : Iodine replaces fluorine.

- Properties :

Comparison :

- Fluorine’s electronegativity increases dipole moments, affecting solubility and intermolecular interactions.

- Iodine’s larger atomic radius and lower electronegativity make it superior for cross-coupling reactions but increase molecular weight and cost .

Methoxy- and Nitro-Substituted Derivatives

4-Bromo-4'-methoxy-1,1'-biphenyl (CAS: 58743-83-2)

- Structure : Methoxy group at the para position.

- Properties :

4-Bromo-4'-nitro-1,1'-biphenyl (CAS: 6242-98-4)

- Structure : Nitro group at the para position.

- Hazards : Classified as hazardous (H302, H314) due to nitro group toxicity .

Comparison :

- Methoxy groups donate electron density via resonance, stabilizing intermediates in electrophilic substitution.

- Nitro groups are electron-withdrawing, directing reactions to meta positions but posing safety challenges .

Silyl- and Bromomethyl-Substituted Derivatives

4-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl (CAS: 17908-91-7)

- Structure : Trimethylsilyl group at the para position.

- Properties :

- Applications : Silicon’s hydrophobicity and thermal stability suit it for silicone-based polymers.

4-Bromo-4'-(bromomethyl)-1,1'-biphenyl (CAS: 50670-57-0)

- Structure : Bromomethyl group at the para position.

- Properties :

Comparison :

- Bromomethyl groups introduce additional reactive sites for nucleophilic substitution, useful in polymer cross-linking.

- Silyl groups enhance thermal stability but require inert handling conditions .

Métodos De Preparación

Biphenyl Functionalization

The initial step involved the preparation of 4-(2-phenylethyl)-1,1'-biphenyl. Using aluminum chloride ($$ \text{AlCl}3 $$) as a catalyst, phenylethyl chloride was reacted with biphenyl in dichloroethane ($$ \text{ClCH}2\text{CH}_2\text{Cl} $$) at 0–5°C. This Friedel-Crafts alkylation selectively targeted the para position of the biphenyl due to the directing effects of the electron-donating alkyl group.

Regioselective Bromination

Subsequent bromination introduced bromine atoms at the 4-position of the unsubstituted phenyl ring and the β-carbon of the phenylethyl side chain. Liquid bromine ($$ \text{Br}2 $$) was added incrementally under controlled temperatures (0–10°C) to avoid polybromination. The use of $$ \text{FeBr}3 $$ as a catalyst ensured electrophilic aromatic substitution at the para position, achieving >60% yield.

Challenges in Early Methods

Despite its success, this method faced limitations:

- Low Overall Yield : Cumulative yields from alkylation and dual bromination rarely exceeded 40% due to intermediate purification losses.

- Isomer Formation : Competing ortho bromination on the biphenyl ring necessitated chromatographic separation, complicating scale-up.

Modern Catalytic Approaches and Halogenation Strategies

Recent advancements, particularly from patent literature, have refined bromination techniques and catalyst selection. CN101376619A (2008) exemplifies progress in biphenyl bromination, though its focus on 4-bromobiphenyl provides transferable insights.

Dual Halogenation for Cost Efficiency

A breakthrough in CN101376619A involves substituting partial bromine with chlorine ($$ \text{Cl}_2 $$) to reduce costs. For this compound, this could translate to initial chlorination followed by bromine exchange. The process involves:

- Chlorine Introduction : Biphenyl derivatives are treated with $$ \text{Cl}_2 $$ at 0–10°C in dichloroethane, forming a chloro intermediate.

- Bromine Displacement : Using $$ \text{Br}2 $$ and $$ \text{AlCl}3 $$, chlorine is replaced by bromine at elevated temperatures (50–75°C), achieving 60% yield with 99% regioselectivity.

Solvent and Catalyst Optimization

Key parameters from CN103739465A (2013) highlight the role of solvent polarity and catalyst loading:

- Solvent Choice : Dichloroethane outperforms acetic acid in minimizing side reactions (32% vs. 60% yield).

- Catalyst Screening : $$ \text{AlCl}3 $$ and $$ \text{FeCl}3 $$ provide optimal activity, while zinc chloride ($$ \text{ZnCl}_2 $$) reduces isomerization.

Bromination Techniques and Mechanistic Insights

Electrophilic Aromatic Substitution

The biphenyl system’s symmetry allows bromine to target para positions exclusively under acidic conditions. For example, $$ \text{Br}2 $$ in $$ \text{H}2\text{SO}_4 $$ generates the bromonium ion ($$ \text{Br}^+ $$), which attacks the electron-rich biphenyl ring.

Side-Chain Bromination via Radical Pathways

The phenylethyl group’s secondary carbon undergoes radical bromination using $$ N $$-bromosuccinimide (NBS) and benzoyl peroxide. This method, adapted from CN103739465A, avoids over-bromination by controlling initiator concentration.

Purification and Analytical Characterization

Recrystallization and Distillation

Post-synthesis purification involves:

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 4-Bromo-4'-(1-bromo-2-phenylethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and coupling reactions. Bromination of biphenyl precursors is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous dichloromethane or carbon tetrachloride, with FeCl₃ or AlCl₃ as catalysts. For the phenylethyl side chain, Friedel-Crafts alkylation or Grignard reactions are employed. Optimal temperatures range from 0°C to reflux (40–80°C), and yields depend on stoichiometric control of brominating agents and inert atmospheres to prevent side reactions .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify bromine-induced deshielding and biphenyl coupling patterns.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the phenylethyl substituent .

Q. What solvent systems are compatible with this compound for in vitro biological assays?

- Recommendations : Use DMSO for stock solutions (≤10% v/v in assays). For aqueous compatibility, mix with PBS or Tween-80. Avoid halogenated solvents (e.g., CHCl₃) due to potential reactivity with bromine substituents .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-bromination or ring-opening) impact synthesis, and how can they be mitigated?

- Mechanistic Insight : Over-bromination is common due to the electron-rich biphenyl core. Use controlled stoichiometry (1:1 Br₂:precursor) and low temperatures (0–5°C). Add brominating agents dropwise to minimize localized excess. For Friedel-Crafts alkylation, steric hindrance from the phenylethyl group can lead to incomplete coupling; optimize using bulky directing groups or microwave-assisted synthesis to enhance regioselectivity .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

- Methodology :

- DFT Calculations : Gaussian or ORCA software to model electrophilic aromatic substitution (bromine) and steric effects of the phenylethyl group.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to cytochrome P450 enzymes or aryl hydrocarbon receptors, leveraging the bromine atoms as halogen-bonding motifs .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Data Reconciliation :

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (HEK293 vs. HeLa).

- Structural Validation : Reconfirm batch purity via HPLC (>95%) and rule out degradation products.

- Meta-Analysis : Cross-reference with structurally analogous brominated biphenyls (e.g., 4-Bromo-2-fluoro-biphenyl derivatives) to identify trends in bioactivity .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s role in catalytic reactions (e.g., Suzuki coupling)?

- Best Practices :

- Negative Controls : Use non-brominated biphenyls to isolate the bromine’s catalytic role.

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS at 15-minute intervals.

- Pd Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for optimal cross-coupling efficiency .

Structure-Activity Relationship (SAR) Guidance

Q. How does the 1-bromo-2-phenylethyl substituent influence physicochemical properties compared to simpler bromobiphenyls?

- Key Findings :

- Lipophilicity : The phenylethyl group increases logP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability.

- Steric Effects : Reduces rotational freedom in the biphenyl core, as confirmed by variable-temperature NMR.

- Electron-Withdrawing Impact : Bromine atoms lower HOMO energy (-9.2 eV via DFT), favoring electrophilic attack in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.